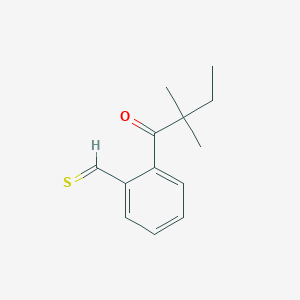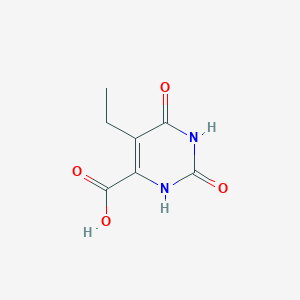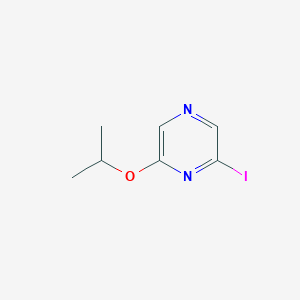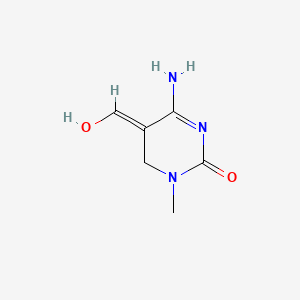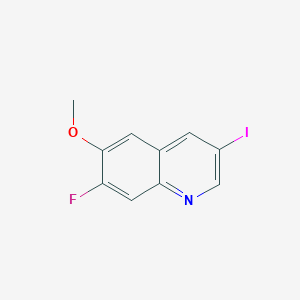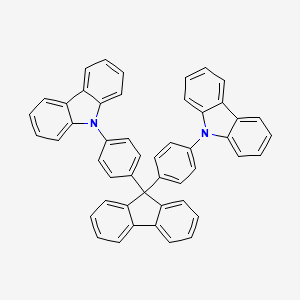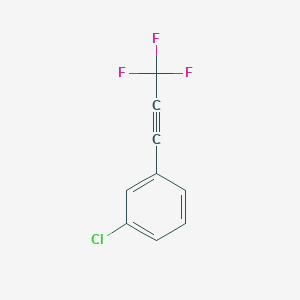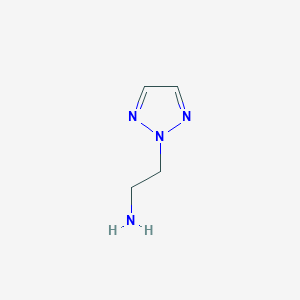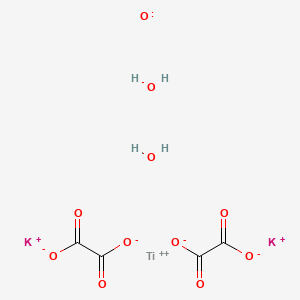
Dipotassiumoxodioxalatotitanate(IV)dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassiumoxodioxalatotitanate(IV)dihydrate can be synthesized through the reaction of titanium(IV) oxide with oxalic acid in the presence of potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and crystallized to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassiumoxodioxalatotitanate(IV)dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different titanium complexes.
Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reduction reactions may yield titanium(III) complexes, while oxidation reactions can produce titanium dioxide .
Wissenschaftliche Forschungsanwendungen
Dipotassiumoxodioxalatotitanate(IV)dihydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dipotassiumoxodioxalatotitanate(IV)dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The compound’s molecular structure allows it to interact with different molecular targets, facilitating catalytic and coordination processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium titanium oxide oxalate: Similar in structure and reactivity, used in similar applications.
Titanium(IV) isopropoxide: Another titanium compound used in organic synthesis and material science.
Titanium(IV) oxysulfate: Used in industrial applications and as a precursor for titanium dioxide.
Uniqueness
Dipotassiumoxodioxalatotitanate(IV)dihydrate is unique due to its specific coordination environment and reactivity. Its ability to act as both an oxidizing and reducing agent, along with its versatility in various chemical reactions, makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C4H4K2O11Ti |
|---|---|
Molekulargewicht |
354.13 g/mol |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4 |
InChI-Schlüssel |
PGGRHIGITIPOBF-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[O].[K+].[K+].[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


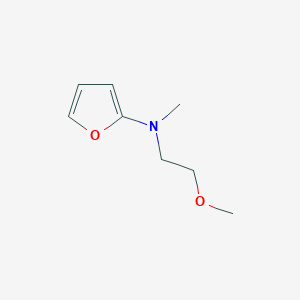
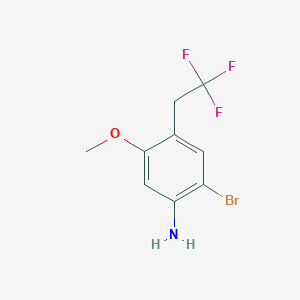
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
